molecular formula C14H16N2 B2954867 1-N-benzyl-1-N-methylbenzene-1,4-diamine CAS No. 104226-31-5

1-N-benzyl-1-N-methylbenzene-1,4-diamine

Cat. No.: B2954867
CAS No.: 104226-31-5
M. Wt: 212.296
InChI Key: IHDXFVHLQONBFX-UHFFFAOYSA-N
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Description

“1-N-benzyl-1-N-methylbenzene-1,4-diamine” is a biochemical used for proteomics research . Its molecular formula is C14H16N2 and it has a molecular weight of 212.29 .

Scientific Research Applications

Corrosion Inhibition

One notable application of related compounds is in the corrosion inhibition of mild steel. Novel compounds, including derivatives similar to "1-N-benzyl-1-N-methylbenzene-1,4-diamine," have been synthesized and evaluated for their effectiveness in protecting mild steel in acidic environments. These inhibitors operate by adsorbing onto the metal surface, forming a protective barrier that significantly reduces corrosion rates. The efficiency of these compounds has been validated through various techniques, including electrochemical measurements and surface morphology studies via scanning electron microscopy (SEM) and atomic force microscopy (AFM) (Singh & Quraishi, 2016).

Material Science and Polymer Research

In material science, derivatives of "this compound" serve as critical intermediates in the synthesis of high-performance polymers. These compounds have been utilized to produce aromatic polyamides and polyimides with exceptional thermal stability, mechanical strength, and solubility in aprotic solvents. These polymers exhibit desirable properties, such as high glass transition temperatures and low dielectric constants, making them suitable for various advanced applications, including flexible electronics and high-temperature resistant materials (Yang et al., 1996); (Ghaemy & Alizadeh, 2009).

Anti-inflammatory Research

In the pharmaceutical domain, specific aromatic diamine compounds have demonstrated potential as anti-inflammatory agents. For instance, "N1-benzyl-4-methylbenzene-1,2-diamine" (a compound closely related to the one of interest) has been found to inhibit nitric oxide production in macrophages, suggesting its utility in treating nitric oxide-associated inflammatory diseases. The compound's mechanism includes down-regulating inducible nitric oxide synthase (iNOS) expression at the transcription level by inhibiting nuclear factor kappaB (NF-kB) activation (Shin et al., 2005).

Properties

IUPAC Name

4-N-benzyl-4-N-methylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-10H,11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDXFVHLQONBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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